molecular formula C8H4BrF B3033795 1-bromo-4-ethynyl-2-fluorobenzene CAS No. 1191063-07-6

1-bromo-4-ethynyl-2-fluorobenzene

Cat. No.: B3033795
CAS No.: 1191063-07-6
M. Wt: 199.02 g/mol
InChI Key: QOHNCCMVGZDALY-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4BrF It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethynyl-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Lewis Acids: Employed in substitution reactions to activate the aromatic ring.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the functional groups on the benzene ring.

Major Products Formed:

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Coupled Products: Resulting from coupling reactions with other aromatic or aliphatic compounds.

Scientific Research Applications

1-Bromo-4-ethynyl-2-fluorobenzene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Bromo-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:

The presence of both the bromine and ethynyl groups in this compound makes it a unique and valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-4-ethynyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNCCMVGZDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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